molecular formula C17H15BrN4O B1679265 Remeglurant CAS No. 1309783-00-3

Remeglurant

Cat. No. B1679265
M. Wt: 371.2 g/mol
InChI Key: TUYZYSNXXSTKQX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remeglurant is a drug which acts as a selective antagonist of the mGlu5 receptor.

properties

CAS RN

1309783-00-3

Product Name

Remeglurant

Molecular Formula

C17H15BrN4O

Molecular Weight

371.2 g/mol

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[(1R)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C17H15BrN4O/c1-11-14-5-3-2-4-12(14)6-7-21(11)17(23)15-8-16-19-9-13(18)10-22(16)20-15/h2-5,8-11H,6-7H2,1H3/t11-/m1/s1

InChI Key

TUYZYSNXXSTKQX-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br

SMILES

CC1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br

Canonical SMILES

CC1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Remeglurant.

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 28 mg (0.12 mmol) of 6-Bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 19 mg (0.13 mmol) of 1-methyl-1,2,3,4-tetrahydro-isoquinoline, 23 mg (0.12 mmol) of EDC and 19 mg (0.12 mmol) of HOBt in 2 mL of DMF is stirred at room temperature for 24 h. The mixture is concentrated in vacuo and the solid residue is partitioned between methylene chloride (3 mL) and saturated aqueous sodium hydrocarbonate solution (3 mL). The organic layer is separated, washed with 0.5 N HCl, water and brine and concentrated in vacuo. Purification of the residue by flash column chromatography (chloroform:methanol 99:1) gives 26 mg (58%) of title compound as a crystalline solid.
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
23 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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